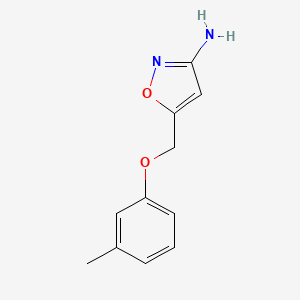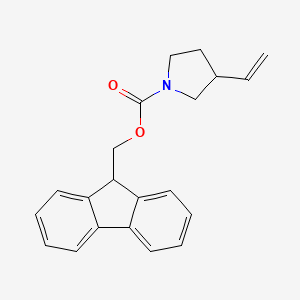
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the pyrrolidine ring. One common method involves the reaction of 9H-fluorene with a suitable alkylating agent to introduce the fluorenylmethyl group. This intermediate is then reacted with 3-ethenylpyrrolidine under appropriate conditions to form the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol.
Substitution: Halogenated or hydroborated derivatives of the ethenyl group.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mécanisme D'action
The mechanism by which (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylmethyl derivatives: Compounds like fluorenylmethyl chloroformate and fluorenylmethyl carbamate share structural similarities.
Pyrrolidine carboxylates: Compounds such as pyrrolidine-1-carboxylate and its derivatives.
Uniqueness
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate stands out due to the combination of the fluorenyl and pyrrolidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 3-ethenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-2-15-11-12-22(13-15)21(23)24-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20H,1,11-14H2 |
Clé InChI |
WIQFXFCHFIAYEV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


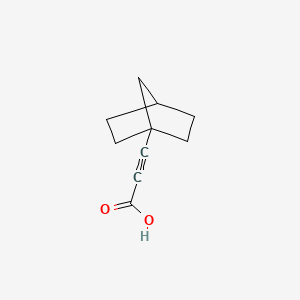
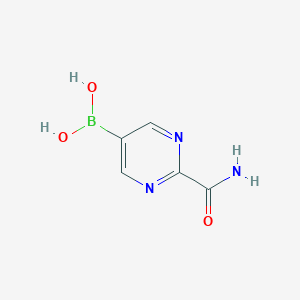

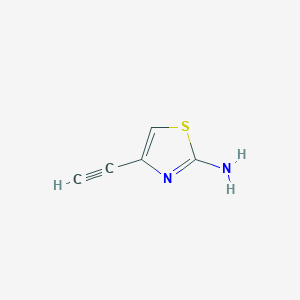
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)

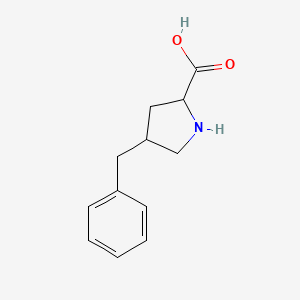
![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
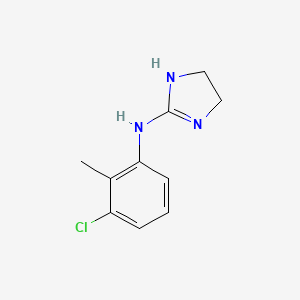
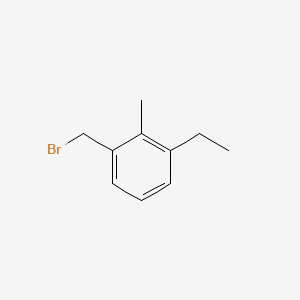
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)

